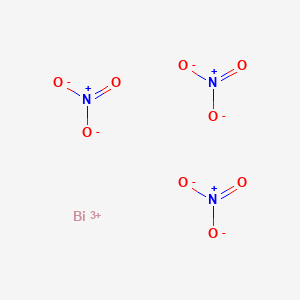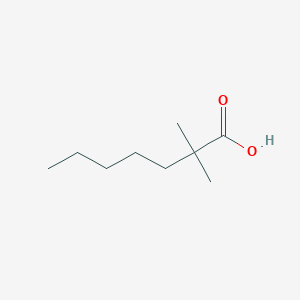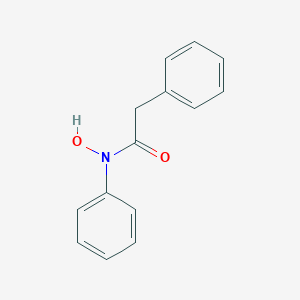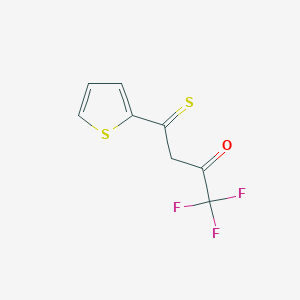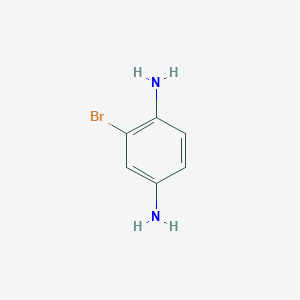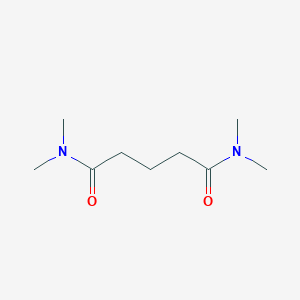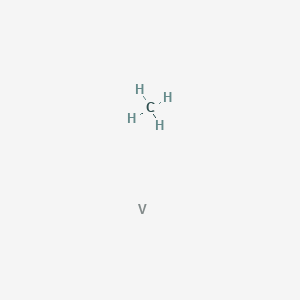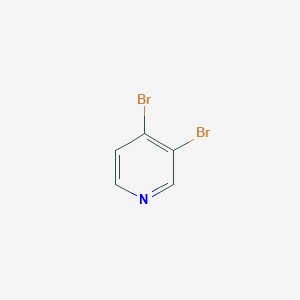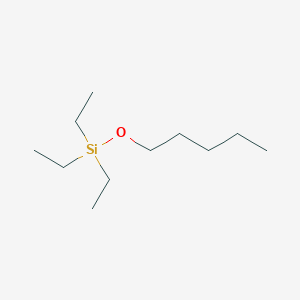
Triethyl(pentyloxy)silane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Triethyl(pentyloxy)silane is an organosilicon compound that has gained significant attention in scientific research due to its potential applications in various fields, including material science, organic chemistry, and pharmaceuticals. This compound is a colorless liquid with a molecular formula of C11H26OSi and a molecular weight of 206.41 g/mol. In
Mécanisme D'action
The mechanism of action of triethyl(pentyloxy)silane is not well understood, and further research is needed to elucidate its mode of action. However, it is believed that this compound may act as a reducing agent, due to the presence of the Si-H bond. This reduction potential may be useful in various applications, such as in the reduction of carbonyl compounds in organic chemistry.
Effets Biochimiques Et Physiologiques
There is limited information available on the biochemical and physiological effects of triethyl(pentyloxy)silane. However, it is important to note that this compound should be handled with care, as it may be harmful if ingested or inhaled. Additionally, it may cause skin and eye irritation upon contact.
Orientations Futures
There are several future directions for scientific research on triethyl(pentyloxy)silane. One potential area of research is in the development of new synthetic methodologies using this compound as a reagent. Additionally, further investigation is needed to elucidate the mechanism of action of triethyl(pentyloxy)silane, which may lead to new applications in various fields of scientific research. Finally, there is a need for more studies on the potential toxicity and safety of this compound, particularly in the context of its use as a prodrug in pharmaceuticals.
Conclusion
In conclusion, triethyl(pentyloxy)silane is a versatile organosilicon compound that has potential applications in various fields of scientific research. Its ease of synthesis and availability make it an attractive option for researchers, although caution should be exercised due to its potential toxicity. Further research is needed to fully understand the mechanism of action of this compound, as well as its potential applications in material science, organic chemistry, and pharmaceuticals.
Applications De Recherche Scientifique
Triethyl(pentyloxy)silane has been extensively studied for its potential applications in various fields of scientific research. In material science, this compound has been used as a precursor for the synthesis of functionalized mesoporous silica materials, which have potential applications in catalysis, drug delivery, and environmental remediation. In organic chemistry, triethyl(pentyloxy)silane has been used as a reagent for the reduction of carbonyl compounds, as well as in the synthesis of various heterocyclic compounds. In pharmaceuticals, this compound has been investigated for its potential as a prodrug, where it can be used to improve the bioavailability and pharmacokinetics of certain drugs.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using triethyl(pentyloxy)silane in lab experiments is its ease of synthesis and availability. Additionally, it is a relatively inexpensive reagent, making it an attractive option for researchers on a budget. However, there are also some limitations associated with this compound, including its potential toxicity and limited information on its mechanism of action.
Méthodes De Synthèse
The synthesis of triethyl(pentyloxy)silane involves the reaction of pentanol and triethylsilane in the presence of a catalytic amount of hydrochloric acid. The reaction proceeds via a hydrosilylation mechanism, where the Si-H bond of triethylsilane reacts with the C=C bond of pentanol to form the desired product. The reaction is typically carried out under an inert atmosphere at room temperature, and the product is purified by distillation.
Propriétés
Numéro CAS |
14629-52-8 |
|---|---|
Nom du produit |
Triethyl(pentyloxy)silane |
Formule moléculaire |
C11H26OSi |
Poids moléculaire |
202.41 g/mol |
Nom IUPAC |
triethyl(pentoxy)silane |
InChI |
InChI=1S/C11H26OSi/c1-5-9-10-11-12-13(6-2,7-3)8-4/h5-11H2,1-4H3 |
Clé InChI |
CAZPSHHIYOJOIP-UHFFFAOYSA-N |
SMILES |
CCCCCO[Si](CC)(CC)CC |
SMILES canonique |
CCCCCO[Si](CC)(CC)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Bis[P-(dimethylamino)phenyl][P-(dimethylammonio)phenyl]methylium](/img/structure/B81881.png)
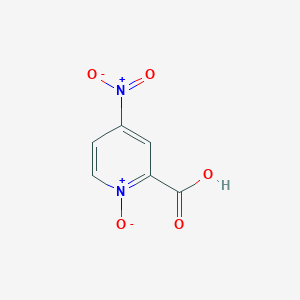
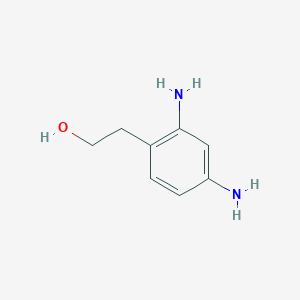
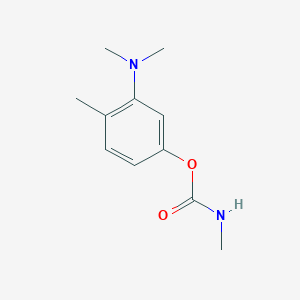
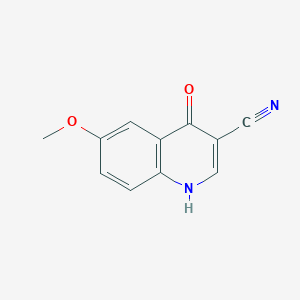
![trisodium 2-chloro-5-[[4,5-dihydro-3-methyl-5-oxo-1-[4-[[2-(sulphonatooxy)ethyl]sulphonyl]phenyl]-1H-pyrazol-4-yl]azo]-4-sulphonatobenzoate](/img/structure/B81890.png)
